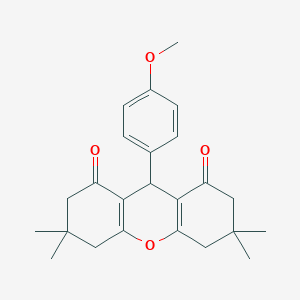
9-(4-Methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Übersicht
Beschreibung
9-(4-Methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a useful research compound. Its molecular formula is C24H28O4 and its molecular weight is 380.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 9-(4-Methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a member of the xanthene family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 382.5 g/mol . Its structure features a xanthene core substituted with a methoxyphenyl group.
Antioxidant Activity
Research indicates that compounds with xanthene structures exhibit significant antioxidant properties. The presence of the methoxy group enhances electron donation capabilities, which is crucial for scavenging free radicals. A study demonstrated that derivatives of xanthene showed high radical scavenging activity in vitro.
Antimicrobial Properties
The compound has been tested against various bacterial strains. In a comparative study, it exhibited moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli , suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Effects
Preliminary studies have shown that xanthene derivatives can induce apoptosis in cancer cell lines. Specifically, the compound was found to inhibit the growth of HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) at micromolar concentrations. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Neuroprotective Effects
Neuroscience research has identified neuroprotective properties associated with xanthene derivatives. The compound was shown to protect neurons from oxidative stress-induced damage in vitro, indicating potential applications in treating neurodegenerative diseases.
Table 1: Biological Activities of this compound
Case Study 1: Antioxidant Potential in Human Cells
A study evaluated the antioxidant capacity of the compound using human fibroblast cells exposed to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to controls.
Case Study 2: Antimicrobial Efficacy Evaluation
In a laboratory setting, the compound was tested against clinical isolates of bacteria. The results highlighted its effectiveness against resistant strains of bacteria and suggested further exploration into its mechanism of action.
Case Study 3: Cancer Cell Line Studies
In vitro assays demonstrated that treatment with the compound led to increased apoptosis in cancer cell lines through caspase activation assays. Flow cytometry analysis confirmed cell cycle arrest at the G0/G1 phase.
Eigenschaften
IUPAC Name |
9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-23(2)10-16(25)21-18(12-23)28-19-13-24(3,4)11-17(26)22(19)20(21)14-6-8-15(27-5)9-7-14/h6-9,20H,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIPPJYHSVSYAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OC)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















